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Core Pharmacokinetic Parameters of Poziotinib

The table below summarizes the key population pharmacokinetic parameters for poziotinib and its two

primary metabolites, M1 and M2, derived from studies in patients with advanced solid malignancies [1].

Parameter Poziotinib (Parent Drug) Metabolite M1 Metabolite M2

Structural Model Two-compartment model One-compartment
model

One-compartment
model

Absorption (Ka) 1.45 ± 0.23 h⁻¹ - -

Apparent Clearance (CL/F) 34.5 L/h (29.4% CV) - -

Central Volume of
Distribution (Vc/F)

185 ± 12.7 L - -

Apparent Peripheral
Volume of Distribution
(Vp/F)

164 L (53.5% CV) - -
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Parameter Poziotinib (Parent Drug) Metabolite M1 Metabolite M2

Primary Metabolizing
Enzymes

CYP3A4 (major route),
CYP2D6 (partial route) [2] [3]

[4]

Formed mainly by
CYP3A4

Formed mainly by
CYP2D6

Effect of Food Alters absorption rate

(increased Tmax in fed state)
[1] [5]

- -

Influential Covariate Body Weight (on Vc) - -

Key Experimental Protocols in PK Research

Understanding how these parameters are derived is critical. Here are methodologies from key studies.

Study Focus
Population PK Model
Development [1]

Cocktail Method for CYP
Inhibition/Induction [4]

Objective Develop a population PK model

for poziotinib and its metabolites.

Investigate poziotinib's potential to inhibit or

induce cytochrome P450 (CYP) enzymes.

Subjects 72 patients from phase I studies. Sprague-Dawley rats (in vivo) and Rat Liver

Microsomes (RLMs, in vitro).

Dosing Oral tablets (0.5-32 mg) on

intermittent (14-day on/7-day off)
or continuous schedules.

In vivo: Co-administration of poziotinib with a

cocktail of CYP probe substrates. In vitro:
Incubation of poziotinib with RLMs and

NADPH.

Sample
Collection

Serial blood samples collected

over 24-48 hours after dosing on
Day 1 and Day 14.

Serial blood samples collected from rats after

probe substrate administration.

Analytical
Method

Nonlinear mixed-effect modeling
(NONMEM).

UPLC-MS/MS to quantify probe substrates and
their metabolites in plasma and microsomes.
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Study Focus
Population PK Model
Development [1]

Cocktail Method for CYP
Inhibition/Induction [4]

Key
Measurements

Estimation of population mean PK

parameters, inter-individual
variability, and covariate effects

(e.g., body weight, food).

Calculation of half-maximal inhibitory

concentration (IC₅₀), inhibition constant (Kᵢ),
and comparison of pharmacokinetic parameters

of probes with/without poziotinib.

Metabolism and Drug-Drug Interactions (DDIs)

Poziotinib is metabolized primarily in the liver, generating multiple metabolites, with M1 (dihydroxylation)

and M2 (demethylation) being the most significant [2] [4]. The formation of M1 is primarily mediated by

CYP3A4, while CYP2D6 plays a key role in forming M2 [2] [3] [4]. This profile makes poziotinib

susceptible to interactions with drugs that modulate these enzymes.

The following diagram illustrates the primary metabolic pathways and potential interactions.
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Poziotinib metabolism and key CYP enzyme interactions.

Clinically Observed DDIs: Pre-treatment with dacomitinib (a CYP2D6 inhibitor) in rats significantly
increased poziotinib's AUC and decreased its clearance, indicating a potential for increased

exposure and toxicity risk in humans [2]. Similarly, natural compounds like Schisandrin A and B
(found in traditional Chinese medicine) inhibited poziotinib metabolism in vitro and in rat models,

increasing systemic exposure [3].
Poziotinib as a perpetrator of DDIs: In vitro and rat studies show that poziotinib itself can inhibit

CYP2B1/2C11 and induce CYP1A2/2E1, suggesting potential interactions with drugs metabolized by
these enzymes [4].

Key Clinical and Research Implications

Dosing Schedule: The maximum tolerated dose (MTD) differs based on the schedule: 24 mg/day for

an intermittent schedule (14 days on/7 days off) and 18 mg/day for continuous dosing [5] [6].
Administration: Food intake affects the absorption rate of poziotinib, which should be considered

for consistent dosing in clinical practice [1] [5].
Toxicity Management: The most common treatment-emergent adverse events are diarrhea, rash,

stomatitis, pruritus, and anorexia [5] [6]. The irreversible ErbB family blockade contributes to its
efficacy and toxicity profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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